molecular formula C17H22N4O5S2 B2986315 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-41-3

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2986315
CAS RN: 850936-41-3
M. Wt: 426.51
InChI Key: ZSFDUIBEVPCLQN-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H22N4O5S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Studies

  • Crystal Structure and Biological Activities : Research on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the queried compound, revealed significant biological activities. These derivatives displayed potent antioxidant and antibacterial properties, particularly against Staphylococcus aureus (Karanth et al., 2019).

  • Role in Enzyme Inhibition and Drug Development : A study on benzimidazole sulfoxide inhibitors, similar in structure to the compound , focused on its application in drug development. The research emphasized the compound's potential as an inhibitor of the H+/K+-ATPase enzyme, suggesting its utility in treating acid-related disorders (Ife et al., 1989).

  • Activation of Soluble Guanylyl Cyclase : Compounds structurally similar to the queried chemical were investigated for their ability to activate soluble guanylyl cyclase (sGC). This research highlighted the potential therapeutic applications of these compounds in vascular diseases (Schindler et al., 2006).

Synthesis and Evaluation for Antibacterial Activity

  • Antibacterial Agent Synthesis : A study focused on synthesizing and evaluating new derivatives of 1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides for their antibacterial activity. This research is relevant due to the structural similarity of these derivatives to the queried compound (ur-Rehman et al., 2015).

  • Pharmacological Evaluation : Research on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening provided insights into the potential antimicrobial and anti-inflammatory properties of these compounds, which share a similar molecular framework (Patel et al., 2009).

  • Modification of Azoles : A study on the modification of azoles, including compounds like 1,3,4-oxadiazole-2-thione, explored the potential of combining azole rings with other cyclic compounds. This research is pertinent due to the structural relationship with the queried compound (Ibrayev et al., 2020).

Corrosion Inhibition and Thermodynamic Properties

  • Corrosion Inhibition : An investigation into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid examined the potential application of similar compounds in industrial settings (Ammal et al., 2018).

  • Thermodynamic Properties : A study on the thermodynamic properties of binary mixtures of a 1,3,4-oxadiazole derivative with chloroform and N,N-dimethyl formamide at various temperatures provided insights into the solute-solvent interactions, which are relevant for similar compounds (Godhani et al., 2017).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S2/c1-11-8-21(9-12(2)25-11)28(23,24)14-6-4-13(5-7-14)16(22)18-17-20-19-15(26-17)10-27-3/h4-7,11-12H,8-10H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFDUIBEVPCLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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